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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d6

Cat. No.: B12406611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and pharmacokinetic

properties of the tricyclic antidepressant desipramine and its primary hydroxylated metabolites.

The information presented is supported by experimental data to aid in research and drug

development efforts.

Pharmacological Profile
Desipramine primarily functions as a potent inhibitor of the norepinephrine transporter (NET),

with weaker effects on the serotonin transporter (SERT).[1] Its hydroxylated metabolites,

particularly 2-hydroxydesipramine, are also pharmacologically active and contribute to the

overall therapeutic and side-effect profile of the parent drug.[2][3]

Transporter Binding Affinities
The binding affinities of desipramine and its major active metabolite, 2-hydroxydesipramine, for

the norepinephrine and serotonin transporters are summarized below. Lower Ki values indicate

a higher binding affinity.
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Compound
Norepinephrine
Transporter (NET)
Ki (nM)

Serotonin
Transporter (SERT)
Ki (nM)

Reference

Desipramine 0.8 - 4.2 64 - 158 [4][5]

2-Hydroxydesipramine
Data not consistently

reported

Data not consistently

reported

Note: Ki values can vary between studies due to different experimental conditions.

Metabolic Profile and Cytochrome P450 Inhibition
Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme

CYP2D6, to form hydroxylated metabolites such as 2-hydroxydesipramine.[2] Genetic

variations in CYP2D6 can significantly impact the metabolism and clearance of desipramine,

leading to inter-individual differences in plasma concentrations.[6][7][8] Both desipramine and

its metabolites can also inhibit CYP2D6 activity.

CYP2D6 Inhibition
The inhibitory potential of desipramine and its metabolites on CYP2D6 is a critical factor in

assessing drug-drug interaction risks.

Compound
Inhibition Constant
(Ki) (µM)

IC50 (µM) Reference

Desipramine 3.9 - 5.9
Data not consistently

reported
[4]

2-Hydroxydesipramine
Data not consistently

reported

Data not consistently

reported

Pharmacokinetic Properties
The pharmacokinetic profiles of desipramine and 2-hydroxydesipramine are crucial for

understanding their absorption, distribution, metabolism, and excretion.
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Parameter Desipramine
2-
Hydroxydesipramin
e

Reference

Peak Plasma

Concentration (Tmax)
4 - 6 hours

Appears early in

plasma
[2][3]

Half-life (t1/2) 7 - 60+ hours
Data not consistently

reported
[2]

Metabolism
Major: CYP2D6;

Minor: CYP1A2
Further metabolized [2]

Excretion ~70% in urine Excreted in urine [2][9]

Experimental Protocols
Radioligand Binding Assay for Norepinephrine
Transporter (NET)
This protocol outlines a general procedure for determining the binding affinity of compounds to

the norepinephrine transporter using a radioligand such as [³H]-nisoxetine.[10][11]

1. Membrane Preparation:

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM

KCl, pH 7.4).

Centrifuge the homogenate at low speed to remove large debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Wash the membrane pellet by resuspension and centrifugation.

Resuspend the final pellet in fresh buffer for use in the binding assay.

2. Binding Assay:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://go.drugbank.com/drugs/DB01151
https://pubmed.ncbi.nlm.nih.gov/7461025/
https://go.drugbank.com/drugs/DB01151
https://go.drugbank.com/drugs/DB01151
https://go.drugbank.com/drugs/DB01151
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/014399s069lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672420/
https://pubmed.ncbi.nlm.nih.gov/2086242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 96-well plate, combine the membrane preparation, [³H]-nisoxetine (at a concentration

near its Kd, e.g., 0.7 nM), and varying concentrations of the test compound (desipramine or

its metabolites).

To determine non-specific binding, a separate set of wells should contain a high

concentration of a known NET inhibitor (e.g., mazindol).

Incubate the plate at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

3. Filtration and Detection:

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove unbound radioactivity.

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific

binding) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

HPLC-UV Method for Quantification of Desipramine and
2-Hydroxydesipramine in Plasma
This protocol describes a high-performance liquid chromatography (HPLC) method with

ultraviolet (UV) detection for the simultaneous quantification of desipramine and 2-

hydroxydesipramine in plasma samples.[12][13][14][15]
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1. Sample Preparation (Liquid-Liquid Extraction):

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not

present in the sample).

Add a basifying agent (e.g., 1 M NaOH) and an extraction solvent (e.g., a mixture of hexane

and isoamyl alcohol).

Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic

layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase.

2. HPLC Analysis:

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

solvent (e.g., acetonitrile) in a specific ratio.

Flow Rate: Typically 1.0 - 1.5 mL/min.

Detection: UV detector set at a wavelength where both compounds have significant

absorbance (e.g., 214 nm or 254 nm).

Injection Volume: A fixed volume of the reconstituted sample.

3. Quantification:

Create a calibration curve by analyzing a series of plasma standards with known

concentrations of desipramine and 2-hydroxydesipramine.

Plot the peak area ratio of each analyte to the internal standard against the corresponding

concentration.
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Determine the concentrations of desipramine and 2-hydroxydesipramine in the unknown

samples by interpolating their peak area ratios from the calibration curve.

CYP2D6 Inhibition Assay using Human Liver
Microsomes
This protocol outlines a method to assess the inhibitory potential of desipramine and its

metabolites on CYP2D6 activity using human liver microsomes.[16][17][18][19][20]

1. Incubation:

In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a CYP2D6-

specific substrate (e.g., dextromethorphan or bufuralol), and varying concentrations of the

test compound (desipramine or its metabolites).

Pre-incubate the mixture at 37°C.

Initiate the enzymatic reaction by adding a NADPH-regenerating system.

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

2. Reaction Termination and Sample Processing:

Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which may

also contain an internal standard for analysis.

Centrifuge the samples to precipitate the microsomal proteins.

Transfer the supernatant for analysis.

3. Analysis (LC-MS/MS):

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-

MS/MS) system to quantify the formation of the specific metabolite of the CYP2D6 substrate.

Monitor the specific precursor-to-product ion transitions for the metabolite and the internal

standard.
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4. Data Analysis:

Calculate the rate of metabolite formation in the presence of different concentrations of the

test compound.

Determine the percentage of inhibition relative to a vehicle control (no inhibitor).

Plot the percentage of inhibition against the logarithm of the test compound concentration to

determine the IC50 value.

If a full kinetic analysis is performed with varying substrate and inhibitor concentrations, the

inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive)

can be determined using appropriate kinetic models (e.g., Dixon plots).
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Caption: Metabolic conversion of desipramine to its major hydroxylated metabolites.

Norepinephrine Transporter Inhibition Assay Workflow
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Caption: Experimental workflow for determining NET binding affinity.
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Mechanism of Norepinephrine Reuptake Inhibition
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Caption: Desipramine blocks norepinephrine reuptake at the synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Desipramine - Wikipedia [en.wikipedia.org]

2. go.drugbank.com [go.drugbank.com]

3. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12406611?utm_src=pdf-body-img
https://www.benchchem.com/product/b12406611?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Desipramine
https://go.drugbank.com/drugs/DB01151
https://pubmed.ncbi.nlm.nih.gov/7461025/
https://pubmed.ncbi.nlm.nih.gov/7461025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. medicinesinformation.co.nz [medicinesinformation.co.nz]

7. ClinPGx [clinpgx.org]

8. ClinPGx [clinpgx.org]

9. accessdata.fda.gov [accessdata.fda.gov]

10. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of
gonadectomy and hormone replacement in adult male rats on norepinephrine but not
dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

11. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic
applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. medmedchem.com [medmedchem.com]

15. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in
Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-
Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature
Experiments [experiments.springernature.com]

17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature
Experiments [experiments.springernature.com]

18. protocols.io [protocols.io]

19. bioivt.com [bioivt.com]

20. Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6)
by alkamides of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Desipramine and Its
Hydroxylated Metabolites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406611#comparative-analysis-of-desipramine-
and-its-hydroxylated-metabolites]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/figure/nhibitory-effects-of-imipramine-and-desipramine-on-dopamine-formation-from-p-tyramine_fig1_324137712
https://www.researchgate.net/publication/51657564_Characterization_of_3HCFT_binding_to_the_norepinephrine_transporter_suggests_that_binding_of_CFT_and_nisoxetine_is_not_mutually_exclusive
https://www.medicinesinformation.co.nz/wp-content/uploads/2024/10/DESIPRAMINE.pdf
https://www.clinpgx.org/chemical/PA449233/variantAnnotation
https://www.clinpgx.org/variantAnnotation/1446900251
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/014399s069lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672420/
https://pubmed.ncbi.nlm.nih.gov/2086242/
https://pubmed.ncbi.nlm.nih.gov/2086242/
https://pubmed.ncbi.nlm.nih.gov/2791284/
https://pubmed.ncbi.nlm.nih.gov/2791284/
https://www.researchgate.net/publication/270442017_A_rapid_and_simple_RP-HPLC_method_for_quantification_of_desipramine_in_human_plasma
https://www.medmedchem.com/article_203535_24628b1a4af7c0902b1bbffa1ac74f96.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4885391/
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:231
https://experiments.springernature.com/articles/10.1385/1-59259-800-5:231
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_6
https://experiments.springernature.com/articles/10.1007/978-1-0716-1542-3_6
https://www.protocols.io/view/in-vitro-cyp-inhibition-pooled-gzz5bx787.pdf
https://bioivt.com/cyp-inhibition
https://pubmed.ncbi.nlm.nih.gov/16808005/
https://pubmed.ncbi.nlm.nih.gov/16808005/
https://www.benchchem.com/product/b12406611#comparative-analysis-of-desipramine-and-its-hydroxylated-metabolites
https://www.benchchem.com/product/b12406611#comparative-analysis-of-desipramine-and-its-hydroxylated-metabolites
https://www.benchchem.com/product/b12406611#comparative-analysis-of-desipramine-and-its-hydroxylated-metabolites
https://www.benchchem.com/product/b12406611#comparative-analysis-of-desipramine-and-its-hydroxylated-metabolites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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